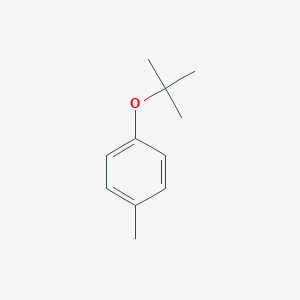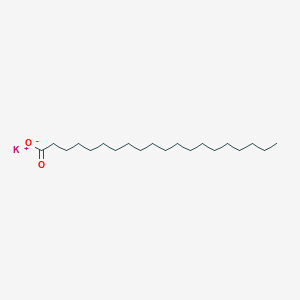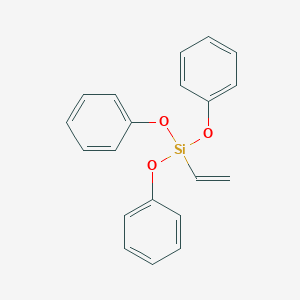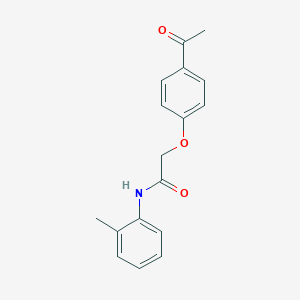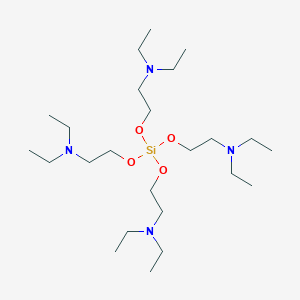
Silane, tetrakis(2-diethylaminoethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, tetrakis(2-diethylaminoethoxy)-, also known as TDEAEO-silane, is a chemical compound that is widely used in scientific research. It is a silane coupling agent that is used to modify the surface of materials to improve their adhesion, dispersion, and compatibility with other materials. TDEAEO-silane has many potential applications in various fields such as materials science, biochemistry, and nanotechnology.
作用機序
The mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e involves the formation of covalent bonds between the silane moiety and the surface of the material. This improves the adhesion and compatibility of the material with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also form hydrogen bonds with biomolecules such as proteins and nucleic acids, which can be used for bioconjugation and drug delivery applications.
生化学的および生理学的効果
Silane, tetrakis(2-diethylaminoethoxy)-e has been shown to have low toxicity and biocompatibility in vitro and in vivo studies. It does not cause significant cytotoxicity or inflammation in cells and tissues. Silane, tetrakis(2-diethylaminoethoxy)-e can also improve the stability and biocompatibility of nanoparticles and biomolecules in biological environments.
実験室実験の利点と制限
The advantages of using Silane, tetrakis(2-diethylaminoethoxy)-e in lab experiments include its versatility, low toxicity, and biocompatibility. It can be used to modify a wide range of materials and biomolecules for various applications. However, the limitations of using Silane, tetrakis(2-diethylaminoethoxy)-e include its sensitivity to moisture and the need for careful handling to avoid contamination.
将来の方向性
There are many potential future directions for the use of Silane, tetrakis(2-diethylaminoethoxy)-e in scientific research. Some of these include:
1. Development of new Silane, tetrakis(2-diethylaminoethoxy)-e derivatives with improved properties such as water solubility and stability.
2. Application of Silane, tetrakis(2-diethylaminoethoxy)-e for the functionalization of biomolecules such as antibodies and enzymes for diagnostic and therapeutic applications.
3. Use of Silane, tetrakis(2-diethylaminoethoxy)-e for the surface modification of 3D printed materials for tissue engineering and regenerative medicine applications.
4. Investigation of the mechanism of action of Silane, tetrakis(2-diethylaminoethoxy)-e on the surface of materials and biomolecules using advanced analytical techniques such as X-ray photoelectron spectroscopy and nuclear magnetic resonance.
5. Development of new methods for the synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e with higher purity and yield.
In conclusion, Silane, tetrakis(2-diethylaminoethoxy)-e is a versatile and useful compound that has many potential applications in scientific research. Its ability to modify the surface of materials and biomolecules makes it a valuable tool for various fields such as materials science, biochemistry, and nanotechnology. Further research and development of Silane, tetrakis(2-diethylaminoethoxy)-e and its derivatives can lead to new and innovative applications in the future.
合成法
The synthesis of Silane, tetrakis(2-diethylaminoethoxy)-e involves the reaction of tetraethoxysilane with 2-diethylaminoethanol in the presence of an acid catalyst. The reaction proceeds through a hydrolysis and condensation process to form the final product. The purity and yield of Silane, tetrakis(2-diethylaminoethoxy)-e can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
Silane, tetrakis(2-diethylaminoethoxy)-e has been used in various scientific research applications such as surface modification, bioconjugation, and drug delivery. It can be used to modify the surface of materials such as glass, metal, and polymers to improve their adhesion and compatibility with other materials. Silane, tetrakis(2-diethylaminoethoxy)-e can also be used to functionalize nanoparticles and biomolecules for targeted drug delivery and imaging applications.
特性
CAS番号 |
18867-06-6 |
|---|---|
製品名 |
Silane, tetrakis(2-diethylaminoethoxy)- |
分子式 |
C24H56N4O4Si |
分子量 |
492.8 g/mol |
IUPAC名 |
tetrakis[2-(diethylamino)ethyl] silicate |
InChI |
InChI=1S/C24H56N4O4Si/c1-9-25(10-2)17-21-29-33(30-22-18-26(11-3)12-4,31-23-19-27(13-5)14-6)32-24-20-28(15-7)16-8/h9-24H2,1-8H3 |
InChIキー |
NQESJUSXUOPEDI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
正規SMILES |
CCN(CC)CCO[Si](OCCN(CC)CC)(OCCN(CC)CC)OCCN(CC)CC |
その他のCAS番号 |
18867-06-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
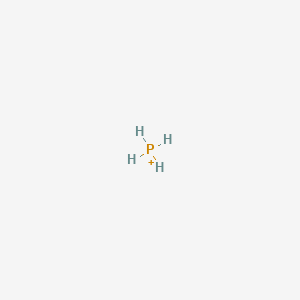
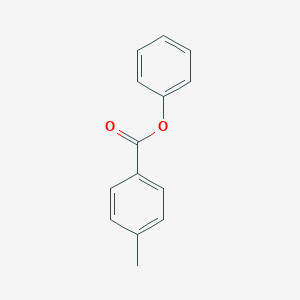
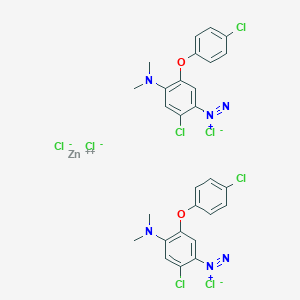
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
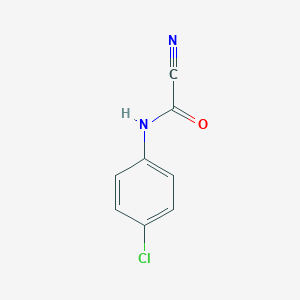
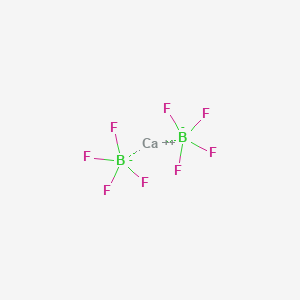
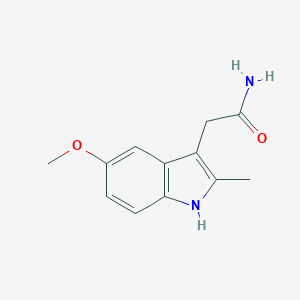
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
